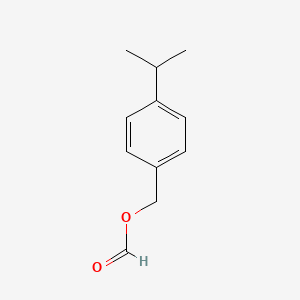![molecular formula C21H28N2O B13780769 4-[2-[3-(3-methoxyphenyl)-3-propylazetidin-1-yl]ethyl]aniline CAS No. 66968-18-1](/img/no-structure.png)
4-[2-[3-(3-methoxyphenyl)-3-propylazetidin-1-yl]ethyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-[3-(3-methoxyphenyl)-3-propylazetidin-1-yl]ethyl]aniline is a complex organic compound featuring a methoxyphenyl group, a propylazetidinyl group, and an aniline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[3-(3-methoxyphenyl)-3-propylazetidin-1-yl]ethyl]aniline typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the azetidine ring through a cyclization reaction, followed by the introduction of the methoxyphenyl and propyl groups. The final step involves the attachment of the aniline moiety. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-[3-(3-methoxyphenyl)-3-propylazetidin-1-yl]ethyl]aniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The azetidine ring can be reduced to form a more saturated ring structure.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of the azetidine ring can produce a more saturated azetidine compound.
Wissenschaftliche Forschungsanwendungen
4-[2-[3-(3-methoxyphenyl)-3-propylazetidin-1-yl]ethyl]aniline has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in biochemical assays to study protein-ligand interactions.
Industry: It can be used in the production of advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-[2-[3-(3-methoxyphenyl)-3-propylazetidin-1-yl]ethyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group may facilitate binding to hydrophobic pockets, while the azetidine ring can provide structural rigidity. The aniline moiety may participate in hydrogen bonding or π-π interactions, enhancing the compound’s affinity for its target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(3-(3-methoxyphenyl)acryloyl)phenoxybutyl 2-hydroxybenzoate: This compound shares the methoxyphenyl group but differs in its overall structure and functional groups.
Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate: This compound also contains a methoxyphenyl group but features a quinazolinone core.
Uniqueness
4-[2-[3-(3-methoxyphenyl)-3-propylazetidin-1-yl]ethyl]aniline is unique due to its combination of functional groups and structural features, which confer specific chemical reactivity and biological activity. Its azetidine ring and aniline moiety distinguish it from other methoxyphenyl-containing compounds, providing unique opportunities for research and application.
Eigenschaften
| 66968-18-1 | |
Molekularformel |
C21H28N2O |
Molekulargewicht |
324.5 g/mol |
IUPAC-Name |
4-[2-[3-(3-methoxyphenyl)-3-propylazetidin-1-yl]ethyl]aniline |
InChI |
InChI=1S/C21H28N2O/c1-3-12-21(18-5-4-6-20(14-18)24-2)15-23(16-21)13-11-17-7-9-19(22)10-8-17/h4-10,14H,3,11-13,15-16,22H2,1-2H3 |
InChI-Schlüssel |
JKCBCFOGBHTOCJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1(CN(C1)CCC2=CC=C(C=C2)N)C3=CC(=CC=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methoxy-6-[[(2-methyl-1-phenylpropan-2-yl)amino]methyl]phenol;hydrochloride](/img/structure/B13780728.png)
![1-[4-[2-(4-bromo-3-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13780764.png)

